

Application Notes and Protocols: 5-Methylisoxazole in Kinase Inhibitor Synthesis

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Compound of Interest

Compound Name: 5-Methylisoxazole

Cat. No.: B1293550

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the **5-methylisoxazole** scaffold in the synthesis of potent kinase inhibitors. The focus is on inhibitors of c-Jun N-terminal kinase (JNK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical targets in oncology and inflammatory diseases.

Application Notes

The **5-methylisoxazole** moiety is a versatile building block in medicinal chemistry, frequently incorporated into kinase inhibitors due to its favorable properties. It can act as a bioisostere for other aromatic rings, engage in hydrogen bonding, and provide a rigid scaffold to orient substituents for optimal interaction with the ATP-binding pocket of kinases. Its metabolic stability and synthetic tractability further enhance its utility in drug discovery.

Key Applications:

- **c-Jun N-terminal Kinase (JNK) Inhibitors:** The **5-methylisoxazole** core has been successfully utilized to develop potent and selective JNK inhibitors. These compounds are being investigated for their therapeutic potential in neurodegenerative diseases, inflammatory disorders, and cancer. The isoxazole ring often serves as a central scaffold to which various functional groups are attached to modulate potency and selectivity.

- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors: The **5-methylisoxazole** moiety is a key component of several VEGFR-2 inhibitors, including the FDA-approved drug Lenvatinib. In these inhibitors, the 3-amino-**5-methylisoxazole** fragment typically forms a urea or carbamate linkage, which is crucial for binding to the kinase. VEGFR-2 is a primary mediator of angiogenesis, and its inhibition is a clinically validated strategy for cancer treatment.[\[1\]](#)

Quantitative Data Summary

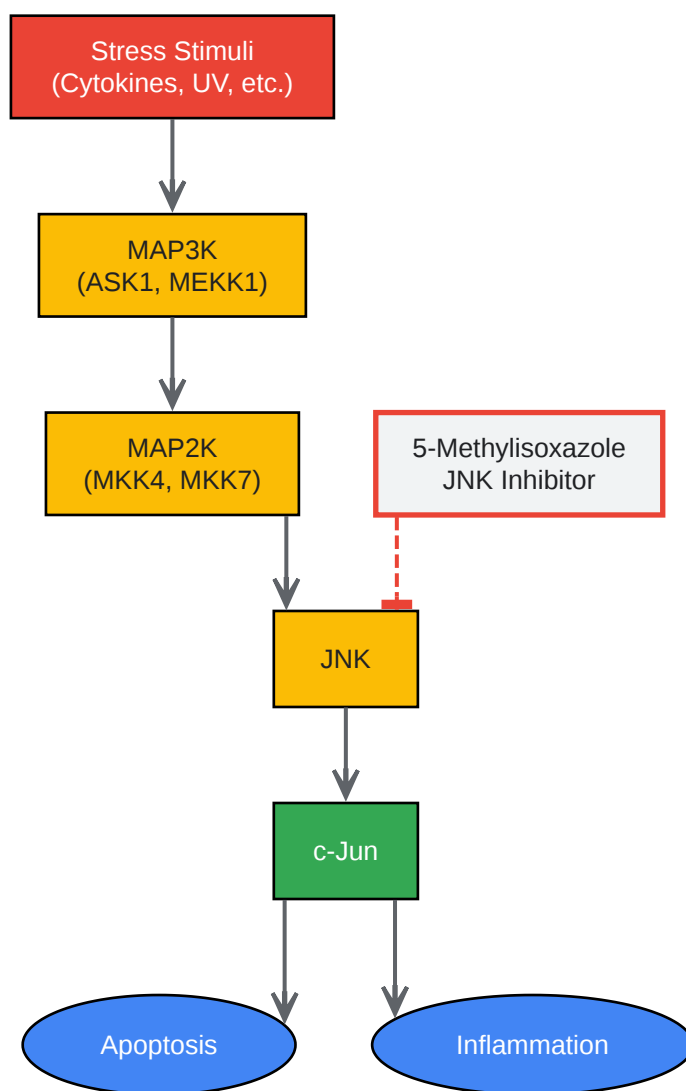
The following table summarizes the inhibitory activities of representative kinase inhibitors incorporating the **5-methylisoxazole** scaffold.

| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay IC50 (µM) | Reference |
|-------------|---------------|-----------|----------------------------|---------------------|
| Isoxazole 3 | JNK3 | - | - | [2] |
| Compound 27 | JNK3 | - | 1.5 | [2] |
| Lenvatinib | VEGFR-2 | 1.3 | - | [3] |

Signaling Pathways

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a major signaling cascade within the mitogen-activated protein kinase (MAPK) family. It is activated by various stress stimuli, leading to the regulation of cellular processes such as apoptosis, inflammation, and cell proliferation.[\[4\]](#)

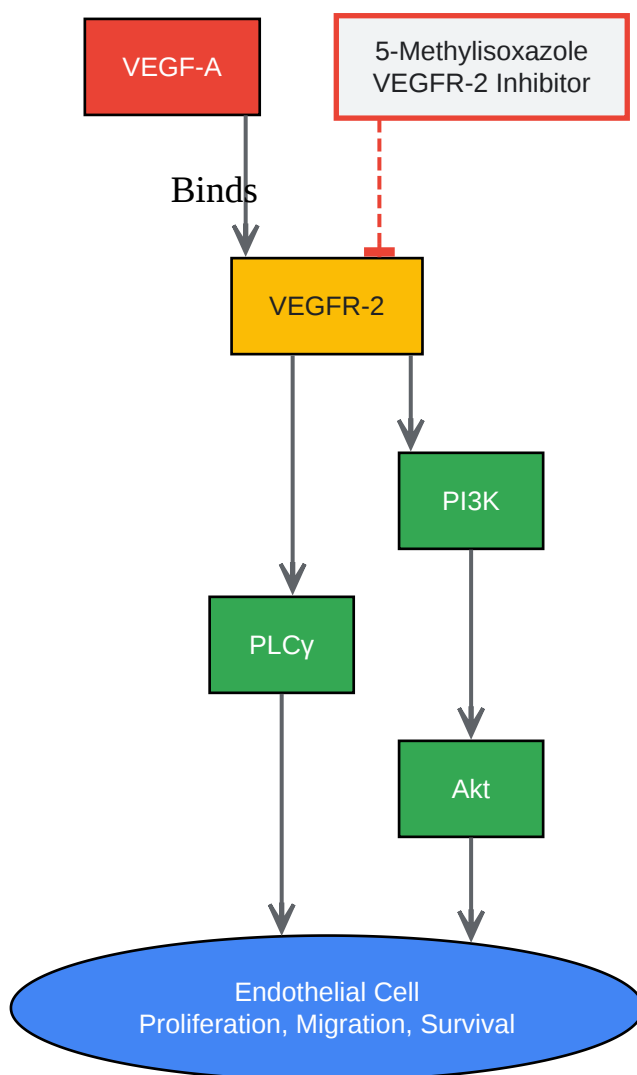


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Caption: JNK Signaling Pathway and Point of Inhibition.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[5]



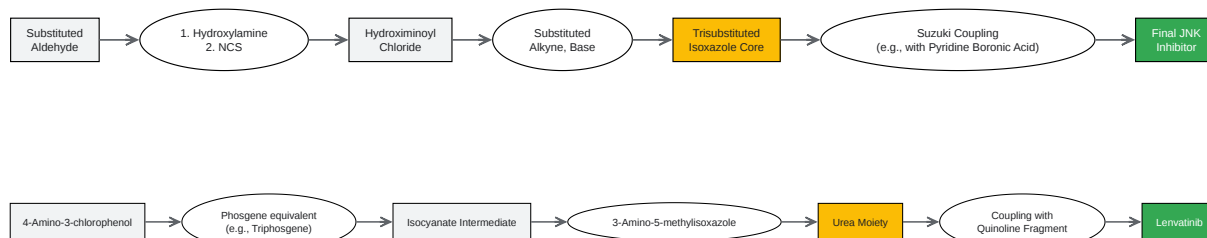
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Caption: VEGFR-2 Signaling Pathway in Angiogenesis.

Experimental Protocols

Protocol 1: Synthesis of a 5-Methylisoxazole-based JNK Inhibitor

This protocol describes a general method for the synthesis of a 3,4,5-trisubstituted isoxazole as a JNK inhibitor, adapted from the literature.^[2]



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